6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one
Overview
Description
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a chemical compound with the molecular formula C13H13NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one typically involves the reaction of appropriate carbazole derivatives with methoxy groups under controlled conditions. One common method involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes multiple steps, such as the initial synthesis, purification, and crystallization, to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into other tetrahydro-carbazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-4H-carbazol-4-one: A similar compound with a different substitution pattern.
9-Methyl-1,2,3,9-tetrahydro-carbazol-4-one: Another derivative with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is unique due to its methoxy group, which imparts specific chemical and biological properties. This makes it distinct from other carbazole derivatives and useful in various research and industrial applications .
Properties
IUPAC Name |
6-methoxy-1,2,3,9-tetrahydrocarbazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIONPYATGROVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570116 | |
Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35556-81-1 | |
Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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